2-Cyclohexylideneacetic acid

Organic Synthesis Methodology Selectivity

Sourcing 2-cyclohexylideneacetic acid with consistent ≥98% purity is critical for avoiding catalyst poisoning in gabapentin precursor synthesis. This compound enables a one-step, reagent-controlled entry to 2-(cyclohex-1-enyl)acetic acid derivatives via EDC·HCl/PPY-mediated esterification, eliminating multi-step alkene migration sequences. • Single-step deconjugative access to endocyclic isomers • ≥98% purity minimizes downstream purification burden • XLogP3 1.8 balances CNS penetration with aqueous solubility Bulk quantities available; shipped ambient.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1552-91-6
Cat. No. B074993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylideneacetic acid
CAS1552-91-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC(=CC(=O)O)CC1
InChIInChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10)
InChIKeyUKYISVNNIPKTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylideneacetic Acid – Properties and Sourcing


2-Cyclohexylideneacetic acid (CAS 1552-91-6) is a cyclic α,β-unsaturated carboxylic acid featuring a cyclohexylidene moiety conjugated to an acetic acid group. It is a key building block in organic synthesis, particularly for pharmaceutical intermediates and specialty chemicals [1]. The compound is a white crystalline solid with a molecular weight of 140.18 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity [1]. Its semicyclic double bond is central to its utility in deconjugative reactions and as a scaffold for biologically active analogs [2].

Key building block with semicyclic double bond enabling reagent-controlled deconjugative esterification
Moderate lipophilicity profile for balancing aqueous solubility and membrane permeability
Stable crystalline solid at room temperature, simplifying storage and handling

Why 2-Cyclohexylideneacetic Acid Cannot Be Substituted


The cyclohexylidene motif is critical; substitution with saturated cyclohexylacetic acid or aromatic phenylacetic acid analogs results in markedly different steric and electronic profiles. In particular, the semicyclic double bond is essential for deconjugative transformations and influences binding in biological systems [1]. For example, in Ras/Raf interaction assays, cycloalkylidene carboxylic acids with this specific double-bond arrangement enhanced protein-protein interactions, while saturated analogs lacked this activity, underscoring the structural specificity required [2]. Similarly, in synthetic chemistry, the choice of coupling reagent determines whether deconjugation occurs, producing either cyclohexylidene or cyclohexenyl products—a selectivity that is not possible with simpler carboxylic acids [3].

Cyclohexylidene motif
Saturated cyclohexylacetic acid alters steric/electronic profile, may shift deconjugative reactivity
Exocyclic double bond
Aromatic phenylacetic acid lacks semicyclic double bond, affecting binding in protein interaction assays
Reagent-controlled double-bond retention
Simpler carboxylic acids cannot achieve selective deconjugation without additional steps

Evidence for 2-Cyclohexylideneacetic Acid Selection


Deconjugative vs. Non-Deconjugative Esterification

When esterified with isopropanol under 4-(pyrrolidin-1-yl)pyridine (PPY) catalysis, the choice of carbodiimide coupling reagent dictates product identity. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) yields exclusively the deconjugated isomer, isopropyl 2-(cyclohex-1-enyl)acetate. In contrast, substituting dicyclohexylcarbodiimide (DCC) as the coupling agent results in retention of the exocyclic double bond, producing isopropyl 2-cyclohexylideneacetate [1]. This demonstrates a 100% change in product outcome based solely on the coupling reagent.

Deconjugative Esterification
Head-to-head
DCC retains exocyclic double bond (isopropyl 2-cyclohexylideneacetate); EDC·HCl causes complete deconjugation to endocyclic isomer.
Enables reagent-controlled access to endocyclic isomer in one step.
PPY-catalyzed esterification with isopropanol.
Organic Synthesis Methodology Selectivity

Purity Benchmark vs. Ester Analogs

The commercial availability of 2-cyclohexylideneacetic acid is predominantly at ≥98% purity (GC/HPLC) . In contrast, its common ester derivatives, such as ethyl cyclohexylideneacetate and methyl 2-cyclohexylideneacetate, are typically offered at lower purity grades (e.g., 95-98%) . While this difference may appear marginal, for multi-step syntheses where acid sensitivity or ester hydrolysis is required, starting with a higher-purity acid reduces downstream purification burden and improves yield reproducibility.

Purity Specification
Data to verify
≥98% (GC/HPLC) for the acid; ester analogs typically 95–98%.
Higher purity reduces downstream purification burden.
Supplier datasheets; verify lot-specific purity.
Sourcing Purity Intermediate

Lipophilicity and Membrane Permeability

2-Cyclohexylideneacetic acid exhibits an XLogP3 value of 1.8 [1] and a measured logP of ~2.44 . Its ethyl ester derivative (ethyl cyclohexylideneacetate) is significantly more lipophilic with a logP of 2.83 . This ~0.4 logP unit difference translates to a roughly 2.5-fold difference in octanol-water partitioning, which can dramatically alter cellular permeability and in vivo distribution. The acid's moderate logP strikes a balance between aqueous solubility and membrane permeation, making it a preferred starting point for hit-to-lead optimization in CNS and anti-infective programs.

Lipophilicity (logP)
Reported
Acid XLogP3 1.8, logP ~2.44; ethyl ester logP 2.83 (Δ ≈ 0.4).
Acid offers moderate lipophilicity for balanced solubility/permeability.
Computed and experimental values; review in target assay context.
Physicochemical Properties Drug Design ADME

Thermal Stability and Handling

2-Cyclohexylideneacetic acid is a stable crystalline solid at room temperature (RT) and can be stored sealed in dry conditions for extended periods . Its melting point is reported in the range of 88-92°C . In contrast, the ethyl ester derivative is noted to be susceptible to light and heat, requiring cooler storage and careful handling . This differential in bench stability simplifies inventory management and reduces the risk of degradation during long-term storage or routine synthetic operations.

Thermal Stability
Data to verify
Acid: stable crystalline solid at RT, MP 88–92°C; ester: light/heat sensitive.
Acid form supports ambient storage; ester requires cooler conditions.
Supplier storage data; confirm under specific lab conditions.
Stability Storage Handling

2-Cyclohexylideneacetic Acid Application Scenarios


Deconjugative Esterification for β,γ-Unsaturated Esters

For projects requiring access to 2-(cyclohex-1-enyl)acetic acid derivatives, 2-cyclohexylideneacetic acid offers a one-step, reagent-controlled entry via EDC·HCl/PPY-mediated esterification [1]. This eliminates multi-step sequences involving separate alkene migration steps. Researchers developing prostacyclin analogs or liquid crystal precursors should consider this acid as the direct precursor to the endocyclic isomer.

CNS Drug Discovery: Balanced logP Scaffold

The XLogP3 of 1.8 positions 2-cyclohexylideneacetic acid within the optimal range for CNS penetration while maintaining sufficient aqueous solubility for in vitro assays [1]. In contrast to its more lipophilic ethyl ester (logP 2.83), the free acid is less likely to exhibit high plasma protein binding or metabolic instability. Medicinal chemists targeting the Ras/Raf interaction or anticonvulsant mechanisms should prioritize the acid form during hit expansion.

High-Purity Pharmaceutical Intermediate Production

Industrial producers of gabapentin precursors or 1α-hydroxyvitamin D intermediates [1] benefit from sourcing 2-cyclohexylideneacetic acid at ≥98% purity. This grade minimizes the carryover of impurities that could poison downstream catalysts or complicate final purification . Procuring the acid directly, rather than hydrolyzing a lower-purity ester, streamlines the supply chain and improves overall process mass intensity.

Application
Selection Property
Validation Focus
Deconjugative esterification to β,γ-unsaturated esters
Reagent-controlled double-bond migration
Confirm product identity by NMR or GC
CNS hit-to-lead scaffold research
Moderate lipophilicity profile
Evaluate permeability and protein binding in cell-based assays
Pharmaceutical intermediate production
High-purity acid form
Verify impurity profile and catalyst compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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